molecular formula C18H19NO4 B13519931 (2R)-2-benzyl-3-(phenylmethoxycarbonylamino)propanoic acid CAS No. 132696-47-0

(2R)-2-benzyl-3-(phenylmethoxycarbonylamino)propanoic acid

Cat. No.: B13519931
CAS No.: 132696-47-0
M. Wt: 313.3 g/mol
InChI Key: FCMHQDUEDVBCNC-MRXNPFEDSA-N
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Description

(2R)-2-benzyl-3-(phenylmethoxycarbonylamino)propanoic acid is a chiral compound with significant potential in various fields of scientific research. This compound features a benzyl group and a phenylmethoxycarbonylamino group attached to a propanoic acid backbone, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-benzyl-3-(phenylmethoxycarbonylamino)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzyl bromide, phenylmethoxycarbonyl chloride, and L-alanine.

    Formation of Benzylated Intermediate: Benzyl bromide reacts with L-alanine in the presence of a base (e.g., sodium hydroxide) to form the benzylated intermediate.

    Protection of Amino Group: The amino group of the intermediate is protected using phenylmethoxycarbonyl chloride in the presence of a base (e.g., triethylamine) to yield the protected intermediate.

    Hydrolysis: The protected intermediate undergoes hydrolysis under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-benzyl-3-(phenylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylmethoxycarbonyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-benzyl-3-(phenylmethoxycarbonylamino)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme-substrate interactions and protein-ligand binding.

    Medicine: Explored for its potential as a drug candidate or a precursor in the synthesis of pharmaceuticals with therapeutic properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, with specific functional properties.

Mechanism of Action

The mechanism of action of (2R)-2-benzyl-3-(phenylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-benzyl-3-(phenylmethoxycarbonylamino)propanoic acid: The enantiomer of the compound with similar chemical properties but different biological activity.

    N-benzyl-L-alanine: A structurally related compound with a benzyl group attached to the alpha carbon of L-alanine.

    Phenylalanine derivatives: Compounds with similar aromatic groups and amino acid backbones.

Uniqueness

(2R)-2-benzyl-3-(phenylmethoxycarbonylamino)propanoic acid is unique due to its specific chiral configuration and the presence of both benzyl and phenylmethoxycarbonyl groups. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

132696-47-0

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

(2R)-2-benzyl-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C18H19NO4/c20-17(21)16(11-14-7-3-1-4-8-14)12-19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m1/s1

InChI Key

FCMHQDUEDVBCNC-MRXNPFEDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CNC(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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